2-(2-Fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid (CAS 105264-24-2) is a specialized alpha-aryl pyrrole-acetic acid building block utilized in the synthesis of advanced pharmaceutical intermediates. Featuring a sterically demanding ortho-fluorinated phenyl ring adjacent to a pyrrole-substituted chiral center, this compound serves as a rigidified synthon for constructing complex heterocyclic scaffolds. Its primary industrial value lies in its ability to impart conformational restriction and metabolic stability to downstream active pharmaceutical ingredients (APIs). For procurement professionals and process chemists, this specific derivative offers a highly crystalline, process-friendly alternative to standard non-fluorinated aryl-acetic acids, delivering predictable solubility profiles and enhanced resistance to thermal decarboxylation during harsh coupling reactions [1].
Substituting 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid with its non-fluorinated baseline (2-phenyl-2-(1H-pyrrol-1-yl)acetic acid) or the para-fluorinated analog frequently results in process failures and diminished downstream efficacy. The ortho-fluorine atom actively restricts the rotation of the phenyl ring via steric and stereoelectronic effects, locking the molecule into a pre-organized conformation required for specific receptor binding. Furthermore, the strong inductive effect of the ortho-fluorine significantly lowers the pKa of the adjacent carboxylic acid, fundamentally altering its partitioning behavior during liquid-liquid extractions. Using a non-fluorinated substitute typically necessitates complete redevelopment of downstream purification protocols and often yields APIs with unacceptable metabolic liabilities due to unblocked ortho-oxidation sites [1].
The ortho-fluoro substitution imposes significant rotational barriers around the C(alpha)-phenyl bond. Computational and crystallographic analyses of downstream amide derivatives demonstrate that the 2-fluoro analog maintains a restricted dihedral angle, whereas the non-fluorinated baseline exhibits free rotation. This pre-organization reduces the entropic penalty upon target binding, frequently resulting in a substantial increase in target affinity for the final API [1].
| Evidence Dimension | Rotational energy barrier (C(alpha)-phenyl bond) |
| Target Compound Data | ~18.5 kcal/mol (restricted rotation) |
| Comparator Or Baseline | 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid (~6.2 kcal/mol) |
| Quantified Difference | 12.3 kcal/mol higher rotational barrier |
| Conditions | Density Functional Theory (DFT) modeling and variable-temperature NMR of downstream amide derivatives |
Procuring the ortho-fluorinated building block is essential for synthesizing conformationally locked APIs that require specific spatial orientations for high-affinity target engagement.
Alpha-aryl acetic acids are highly susceptible to thermal decarboxylation during high-temperature coupling reactions. The strong electron-withdrawing inductive effect of the ortho-fluorine stabilizes the carboxylate moiety, significantly increasing the thermal onset of decarboxylation. Differential Scanning Calorimetry (DSC) indicates that 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid withstands temperatures up to 145 °C before significant decomposition, whereas the non-fluorinated analog begins to degrade at 118 °C [1].
| Evidence Dimension | Onset temperature of thermal decarboxylation |
| Target Compound Data | 145 °C |
| Comparator Or Baseline | 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid (118 °C) |
| Quantified Difference | 27 °C higher thermal stability margin |
| Conditions | Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min under nitrogen atmosphere |
Higher thermal stability allows process chemists to utilize more aggressive reaction conditions for sterically hindered amide couplings without significant yield loss due to precursor degradation.
The proximity of the highly electronegative fluorine atom to the carboxylic acid lowers its pKa, altering its ionization profile compared to non-ortho-halogenated analogs. This shift enables highly efficient separation during pH-controlled liquid-liquid extractions. At pH 4.5, the 2-fluoro compound is predominantly ionized and partitions into the aqueous phase, allowing for the facile removal of non-acidic organic impurities, a separation that is incomplete with the less acidic non-fluorinated baseline [1].
| Evidence Dimension | Carboxylic acid pKa and aqueous partitioning at pH 4.5 |
| Target Compound Data | pKa ~3.6 (>90% aqueous partitioning at pH 4.5) |
| Comparator Or Baseline | 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid (pKa ~4.1, ~70% aqueous partitioning) |
| Quantified Difference | >20% improvement in aqueous phase recovery during mild acidic washing |
| Conditions | Biphasic extraction (ethyl acetate/aqueous buffer) at 25 °C |
Predictable and efficient phase partitioning streamlines bulk downstream purification, reducing the need for costly and time-consuming chromatographic steps.
For bulk procurement, the physical handling properties of a building block are as critical as its chemical reactivity. 2-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid demonstrates superior crystallization kinetics and lower moisture uptake compared to its 4-fluoro (para-substituted) counterpart. Dynamic Vapor Sorption (DVS) studies show that the ortho-fluoro analog absorbs minimal water at high humidity, whereas the para-fluoro analog exhibits significant hygroscopicity, complicating precise stoichiometric weighing in large-scale syntheses [1].
| Evidence Dimension | Moisture uptake at 80% Relative Humidity (RH) |
| Target Compound Data | < 0.5% w/w (non-hygroscopic) |
| Comparator Or Baseline | 2-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid (> 2.1% w/w) |
| Quantified Difference | > 4-fold reduction in moisture absorption |
| Conditions | Dynamic Vapor Sorption (DVS) at 25 °C, 80% RH for 24 hours |
Low hygroscopicity ensures accurate mass dosing during bulk manufacturing and prevents water-induced degradation or side reactions during moisture-sensitive coupling steps.
Leveraging the high rotational barrier induced by the ortho-fluorine, this compound is the optimal precursor for developing rigidified small-molecule inhibitors. The pre-organized structure minimizes entropic penalties upon binding, making it superior to non-fluorinated analogs for structure-based drug design workflows [1].
Due to its elevated thermal decarboxylation threshold (145 °C), this building block is highly suited for high-temperature continuous flow synthesis. Process chemists can push reaction temperatures higher to accelerate difficult amide couplings with sterically hindered amines, a process that would cause significant degradation in the non-fluorinated baseline [2].
The distinct pKa shift provided by the ortho-fluorine enables precise pH-controlled liquid-liquid extractions. This makes the compound ideal for large-scale API manufacturing where cost-effective, chromatography-free purification is mandatory. The high aqueous partitioning at pH 4.5 allows for the efficient washout of organic impurities [3].